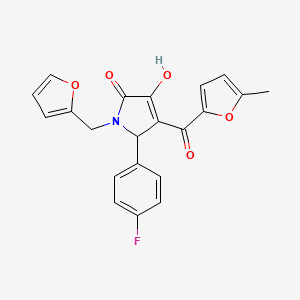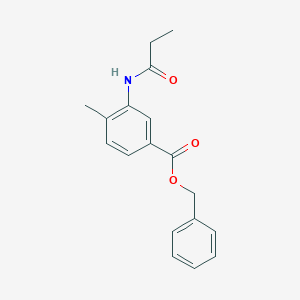
4-甲基-3-(丙酰氨基)苯甲酸苄酯
描述
Benzyl 4-methyl-3-(propanoylamino)benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is synthesized for various applications in scientific research and industry.
科学研究应用
Benzyl 4-methyl-3-(propanoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the formulation of topical treatments.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methyl-3-(propanoylamino)benzoate typically involves the esterification of 4-methyl-3-(propanoylamino)benzoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Benzyl 4-methyl-3-(propanoylamino)benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
Oxidation: Benzyl 4-methyl-3-(propanoylamino)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted esters or amides
作用机制
The mechanism by which Benzyl 4-methyl-3-(propanoylamino)benzoate exerts its effects is primarily through its interaction with biological membranes and enzymes. The ester functional group can undergo hydrolysis to release the active components, which then interact with specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Benzyl benzoate: Another ester with similar structural features but different functional groups.
Methyl 3-(propanoylamino)benzoate: Lacks the benzyl group, leading to different chemical and biological properties.
Ethyl 4-methyl-3-(propanoylamino)benzoate: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
Benzyl 4-methyl-3-(propanoylamino)benzoate is unique due to its specific ester linkage and the presence of both benzyl and propanoylamino groups. These structural features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
benzyl 4-methyl-3-(propanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-17(20)19-16-11-15(10-9-13(16)2)18(21)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZNVYIPXOBGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-bromo-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4042575.png)
![2-(2-Fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4042577.png)
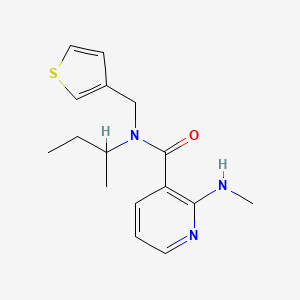
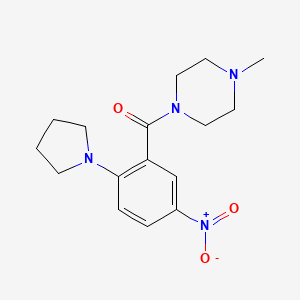
![1-benzoylpropyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B4042591.png)
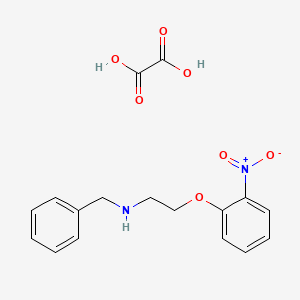
![1-[3-(2-biphenylyloxy)propyl]-3-methylpiperidine oxalate](/img/structure/B4042609.png)
![N-[2-(4-bromo-2-methylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4042611.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042619.png)
![(4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4042626.png)
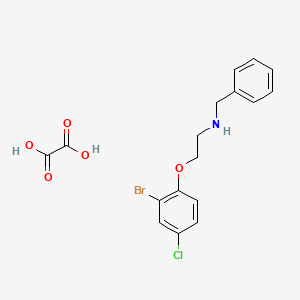
![N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate](/img/structure/B4042636.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methylquinoline oxalate](/img/structure/B4042662.png)
